molecular formula C18H24BrNO5 B4077424 N-[2-(2-bromo-4,6-dimethylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid

N-[2-(2-bromo-4,6-dimethylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid

Cat. No.: B4077424
M. Wt: 414.3 g/mol
InChI Key: PTORYJNBDMPONM-UHFFFAOYSA-N
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Description

N-[2-(2-bromo-4,6-dimethylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine; oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromo-substituted phenoxy group and an amine group linked through an ethyl chain. The presence of oxalic acid as a counterion further adds to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-bromo-4,6-dimethylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine typically involves multiple steps. One common method starts with the bromination of 4,6-dimethylphenol to obtain 2-bromo-4,6-dimethylphenol. This intermediate is then reacted with ethylene oxide to form 2-(2-bromo-4,6-dimethylphenoxy)ethanol. The next step involves the conversion of this alcohol to the corresponding amine through a reaction with allylamine under suitable conditions. Finally, the product is treated with oxalic acid to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-bromo-4,6-dimethylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy compounds, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-[2-(2-bromo-4,6-dimethylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-bromo-4,6-dimethylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-bromo-4,6-dimethylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-[2-(2-bromo-4,6-dimethylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO.C2H2O4/c1-5-7-18(8-6-2)9-10-19-16-14(4)11-13(3)12-15(16)17;3-1(4)2(5)6/h5-6,11-12H,1-2,7-10H2,3-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTORYJNBDMPONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCCN(CC=C)CC=C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(2-bromo-4,6-dimethylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
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N-[2-(2-bromo-4,6-dimethylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
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N-[2-(2-bromo-4,6-dimethylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
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N-[2-(2-bromo-4,6-dimethylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
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N-[2-(2-bromo-4,6-dimethylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Reactant of Route 6
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N-[2-(2-bromo-4,6-dimethylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid

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